molecular formula C19H25NO3 B1385370 N-(2-Butoxybenzyl)-2,5-dimethoxyaniline CAS No. 1040688-51-4

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline

Cat. No. B1385370
CAS RN: 1040688-51-4
M. Wt: 315.4 g/mol
InChI Key: JMRZDAOPGTUORY-UHFFFAOYSA-N
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Description

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline (2-BDB-2,5-DMA) is a synthetically produced chemical compound belonging to the family of anilines. It is a colorless, volatile liquid with a low boiling point and a faint odor. 2-BDB-2,5-DMA is used in a variety of scientific research applications, including the synthesis of other compounds and the study of its biochemical and physiological effects.

Scientific Research Applications

  • Electrochemical Detection : A study focused on the electrochemical detection of new psychoactive substances (NPSs), specifically 2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine structures on boron-doped diamond electrodes. The method provided stable, repeatable, sensitive, and unique voltammetric responses for these substances (Souza et al., 2017).

  • Green Chemistry Synthesis : Research on the one-step green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) powder demonstrated high electrical conductivity and charge storage capacity. This synthesis used a mild oxidizing system and is significant in the field of green chemistry (Jain et al., 2010).

  • Polymer Synthesis and Characterization : Poly(2,5-dimethoxyaniline) (PDMA) was synthesized and characterized, showing that it can efficiently catalyze certain chemical reactions and its conductivity depends on pH. This has implications in materials science, particularly in the development of conducting polymers (Storrier et al., 1994).

  • Biosensor Application : A study on the electrochemical synthesis of poly(2,5-dimethoxyaniline) nanorods for biosensor applications revealed significant sensitivity and reproducibility towards glucose. This suggests potential use in glucose monitoring devices (Ragupathy et al., 2014).

  • Glutamic Acid Detection : The electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhanced the oxidation of glutamic acids, demonstrating its application in differentiating chiral molecules of glutamic acid. This finding is relevant in analytical chemistry (Zeng et al., 2019).

  • Electrochemical Capacitors : The synthesis of two-dimensional poly(2,5-dimethoxyaniline) nanosheets for use as electrodes in electrochemical capacitors. This study contributes to the development of high-performance energy storage devices (Yuan et al., 2014).

properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-2,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-5-12-23-18-9-7-6-8-15(18)14-20-17-13-16(21-2)10-11-19(17)22-3/h6-11,13,20H,4-5,12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRZDAOPGTUORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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